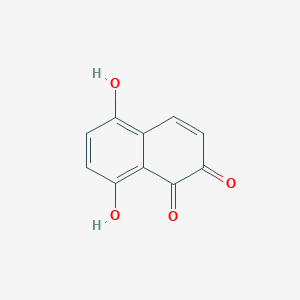

5,8-Dihydroxynaphthalene-1,2-dione

CAS No.: 31039-64-2

Cat. No.: VC18694453

Molecular Formula: C10H6O4

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31039-64-2 |

|---|---|

| Molecular Formula | C10H6O4 |

| Molecular Weight | 190.15 g/mol |

| IUPAC Name | 5,8-dihydroxynaphthalene-1,2-dione |

| Standard InChI | InChI=1S/C10H6O4/c11-6-3-4-7(12)9-5(6)1-2-8(13)10(9)14/h1-4,11-12H |

| Standard InChI Key | BJOUHEDEMLBMLF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)C(=O)C2=C(C=CC(=C21)O)O |

Introduction

Structural and Molecular Properties

Chemical Identity and Physicochemical Characteristics

5,8-Dihydroxynaphthalene-1,2-dione belongs to the naphthoquinone class, with the following key properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆O₄ |

| Molecular Weight | 190.15 g/mol |

| IUPAC Name | 5,8-dihydroxynaphthalene-1,2-dione |

| CAS Number | 31039-64-2 |

| Topological Polar Surface Area | 74.6 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The compound’s planar structure facilitates π-π stacking and intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing its semiquinone radical intermediates .

Spectroscopic and Computational Insights

-

NMR Data: The ¹H NMR spectrum (CDCl₃) shows aromatic proton signals at δ 7.18 ppm and hydroxyl protons at δ 12.53 ppm .

-

IR Spectroscopy: Strong absorption bands at 1683 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=C) .

-

Computational Analysis: Density Functional Theory (DFT) studies reveal cooperative intramolecular hydrogen bonds, which influence redox behavior and stability .

Synthesis and Derivative Development

Synthetic Routes

Naphthazarin is synthesized via:

-

Friedel-Crafts Acylation: Reaction of 1,4-dimethoxybenzene with maleic anhydride, followed by demethylation using HCl .

-

Diels-Alder Cycloaddition: Using 1,4-benzoquinone and substituted dienes to yield methylated derivatives .

-

Halogenation: Bromination with N-bromosuccinimide (NBS) under visible light produces brominated analogs (e.g., 2-(bromomethyl)-5,8-dihydroxynaphthalene-1,4-dione) .

Key Derivatives and Modifications

Derivatives with enhanced bioactivity include:

-

Piperazine-Substituted Analogs: Exhibit PARP-1 inhibitory activity (IC₅₀: 0.38–1.2 μM) .

-

Alkylamino Derivatives: Used in hair dye compositions due to their intense coloration and stability .

-

Methylated Variants: 5,8-Dihydroxy-2-methylnaphthalene-1,4-dione shows superior HER2 kinase inhibition compared to lapatinib .

Electrochemical and Redox Behavior

pH-Dependent Redox Mechanisms

Cyclic voltammetry in buffered aqueous ethanol (pH 2–12) reveals:

-

Single-Electron Transfer: Formation of a stabilized semiquinone radical at pH < 7, preventing further reduction .

-

Quasi-Reversible Oxidation: Oxidation peaks at Epa = +0.25 V (vs. Ag/AgCl) with a diffusion coefficient of 1.2 × 10⁻⁵ cm²/s .

-

pKa Values: pKa1 = 6.98 (hydroxyl group) and pKa2 = 9.45 (semiquinone radical) .

Antioxidant Activity

Naphthazarin acts as a radical scavenger via:

-

Hydrogen atom transfer (HAT) to neutralize ROS.

Biological Activities and Applications

Anticancer Properties

-

HER2 Inhibition: Suppresses autophosphorylation of HER2Δ16 (IC₅₀: 1.8 μM), a trastuzumab-resistant oncogenic isoform .

-

PARP-1 Targeting: Piperazine-substituted derivatives inhibit PARP-1 with docking scores of −7.41 kcal/mol, outperforming olaparib .

-

Cytotoxicity: EC₅₀ values of 2–5 μM against MCF-7 and SK-BR-3 breast cancer cells .

Antimicrobial and Antifungal Effects

-

Gram-Positive Bacteria: MIC = 8 μg/mL against Staphylococcus aureus.

-

Candida albicans: Disrupts membrane integrity via quinone-mediated oxidative stress.

Industrial Applications

-

Hair Dyes: Alkylamino derivatives (e.g., 6-hexylamino-2,3-dihydro-5,8-dihydroxynaphthalene-1,4-dione) provide long-lasting color with low toxicity .

-

Electrode Materials: Utilized in redox-active supercapacitors due to reversible electron transfer .

Comparative Analysis with Structural Analogs

| Compound | Structural Features | Bioactivity Comparison |

|---|---|---|

| Juglone | 5-Hydroxyl group | Stronger antibacterial activity |

| Lawsone | 3-Hydroxyl group | Lower anticancer potency |

| Shikonin | Additional hydroxyl groups | Enhanced anti-inflammatory effects |

| Menadione | No hydroxyl groups | Used in vitamin K synthesis |

Naphthazarin’s dual hydroxyl/carbonyl arrangement confers unique redox versatility compared to analogs .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume